molecular formula C19H14ClN5O B496549 6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

Katalognummer: B496549
Molekulargewicht: 363.8g/mol
InChI-Schlüssel: DOSBHZIEEXAJGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile is a complex heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido-pyrrolo-pyrimidine core, making it a subject of interest for researchers in organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired heterocyclic ring system. For instance, a mixture of specific precursors can be stirred in ethanol at elevated temperatures to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis on a larger scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Wissenschaftliche Forschungsanwendungen

4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-chloro-7-ethoxy-5-methyl-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique pyrido-pyrrolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C19H14ClN5O

Molekulargewicht

363.8g/mol

IUPAC-Name

6-chloro-11-ethoxy-8-methyl-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile

InChI

InChI=1S/C19H14ClN5O/c1-3-26-19-12(9-21)13(11-7-5-4-6-8-11)14-15-16(17(20)23-10-22-15)25(2)18(14)24-19/h4-8,10H,3H2,1-2H3

InChI-Schlüssel

DOSBHZIEEXAJGK-UHFFFAOYSA-N

SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)Cl

Kanonische SMILES

CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.